molecular formula C31H53ClN2O5S B560660 Valnemulin hydrochloride CAS No. 133868-46-9

Valnemulin hydrochloride

Cat. No.: B560660
CAS No.: 133868-46-9
M. Wt: 601.3 g/mol
InChI Key: MFBPRQKHDIVLOJ-JQLVLNEVSA-N
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Description

Valnemulin hydrochloride is a semisynthetic derivative of pleuromutilin, a diterpene antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly swine. This compound is known for its effectiveness against mycoplasma and brachyspira species, making it a valuable tool in managing diseases like swine dysentery and enzootic pneumonia .

Mechanism of Action

Target of Action

Valnemulin hydrochloride primarily targets bacteria of the Mycoplasma genus . These bacteria are often responsible for respiratory diseases in pigs . This compound also shows high activity against spirochaetes such as Brachyspira hyodysenteriae and Brachyspira pilosicoli .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of ribosomes . This interaction disrupts the normal function of the ribosome, preventing the bacteria from producing essential proteins and thus inhibiting their growth .

Biochemical Pathways

The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability

Result of Action

The action of this compound results in the inhibition of bacterial growth, particularly in the Mycoplasma genus and certain spirochaetes . This leads to a reduction in the symptoms of diseases caused by these bacteria, such as respiratory and enteric diseases in pigs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water plays a key role in the formation of the crystalline state of this compound . The compound exhibits better stability in its dihydrate form

Biochemical Analysis

Biochemical Properties

Valnemulin hydrochloride inhibits protein synthesis by binding to domain V of 23S RNA . It also exhibits anti-inflammatory activities . In cell line RAW264.7, valnemulin inhibited nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha .

Cellular Effects

This compound has been found to decrease tissue injury and inflammation in a mouse model of lung injury . It also shows an effect in reducing diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in faecal samples at the end of the growing period .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting bacterial protein synthesis by binding to domain V of 23S RNA . This binding interaction disrupts the normal function of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

A crystalline dihydrate form of this compound (VHW) was discovered and characterized, which exhibits better stability compared to the two this compound solvates reported previously .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, after oral administration at a dose of 10 mg/kg in pigs, Form I had similar pharmaceutical kinetic behavior but a slightly higher area under the concentration–time curve from time zero to the last measurable concentration compared to this compound .

Metabolic Pathways

The main metabolic pathways of this compound were found to be hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valnemulin hydrochloride is synthesized through a series of chemical reactions starting from pleuromutilinOne common method involves dissolving amorphous valnemulin in a mixture of ethanol and water, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dissolution, crystallization, filtration, and drying under controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Valnemulin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.

    Hydroxylation: Hydroxylation occurs in the mutilin part and the side chain.

    Hydrolysis: The amido bond in the side chain can be hydrolyzed.

    Acetylation: Acetylation occurs in the amido group of the side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, hydroxylating agents for hydroxylation, and acids or bases for hydrolysis and acetylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of valnemulin, such as 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .

Comparison with Similar Compounds

Properties

CAS No.

133868-46-9

Molecular Formula

C31H53ClN2O5S

Molecular Weight

601.3 g/mol

IUPAC Name

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride

InChI

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1

InChI Key

MFBPRQKHDIVLOJ-JQLVLNEVSA-N

Isomeric SMILES

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Origin of Product

United States

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